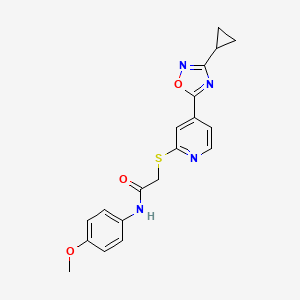

(2-(3,4-Dimethoxyphenyl)ethyl)((2,4,5-trichlorophenyl)sulfonyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The compound and its related chemical structures have been extensively utilized in the synthesis of heterocyclic compounds and as intermediates in organic synthesis. For instance, Catsoulacos and Camoutsis (1976) described the synthesis of N-substituted 4,5-dihydro-7,8-dimethoxybenzothiazepin-3-one 1,1-dioxides through a series of reactions starting from ethyl 3,4-dimethoxyphenylpropionale, highlighting the compound's role in generating sulfonamide esters and their subsequent transformation into complex heterocyclic systems (Catsoulacos & Camoutsis, 1976).

Protecting and Activating Groups in Amine Synthesis

Sakamoto et al. (2006) developed a new sulfonating agent, showcasing the compound's utility in amine synthesis. They introduced 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride as a versatile sulfonating agent for amines, demonstrating its effectiveness in producing activated amines under new Mitsunobu conditions, thus underlining its significance in facilitating complex amine synthesis reactions (Sakamoto et al., 2006).

Advanced Materials and Polymer Research

Research by Moreno et al. (2017) on the SET-LRP (Single Electron Transfer-Living Radical Polymerization) mediated by TREN in biphasic water–organic solvent mixtures, illustrates the broader applicability of related amine and sulfone compounds in polymer chemistry. Their work emphasizes the cost-effectiveness and efficiency of using such compounds in the synthesis of polymers, potentially applicable in technological advancements (Moreno et al., 2017).

Propiedades

IUPAC Name |

2,4,5-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl3NO4S/c1-23-14-4-3-10(7-15(14)24-2)5-6-20-25(21,22)16-9-12(18)11(17)8-13(16)19/h3-4,7-9,20H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAHOPPYWMIUDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-5-[(4-methylphenyl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B2727826.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2727833.png)

![3-[(2-methoxyphenyl)methyl]-7-(piperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2727836.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2727838.png)